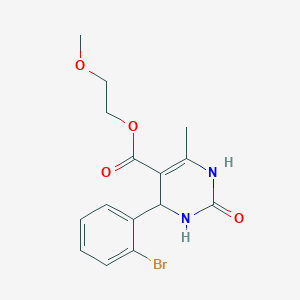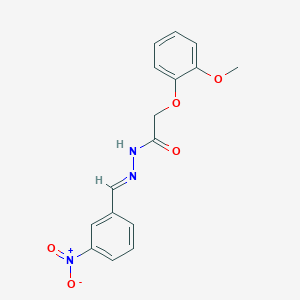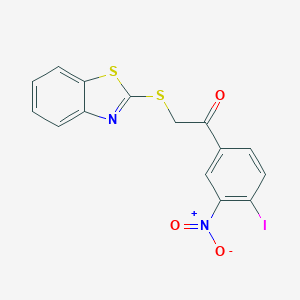![molecular formula C20H14N2O2 B412298 (E)-1-(FURAN-2-YL)-N-{5-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE](/img/structure/B412298.png)
(E)-1-(FURAN-2-YL)-N-{5-[(E)-[(FURAN-2-YL)METHYLIDENE]AMINO]NAPHTHALEN-1-YL}METHANIMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine is a Schiff base compound derived from the condensation of 2-furylmethylene and 1,5-naphthalenediamine Schiff bases are known for their versatility in coordination chemistry, and this compound is no exception
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine typically involves the condensation reaction between 2-furylmethylene and 1,5-naphthalenediamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde precursors.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethylene oxides, while reduction would regenerate the original amines and aldehydes.
Applications De Recherche Scientifique
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of sensors and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, altering their function and leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the metal ion coordinated with the Schiff base.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis(2-furylmethylene)-1,2-ethanediamine
- N,N’-Bis(2-furylmethylene)-1,1’-binaphthyl-2,2’-diamine
- N,N’-Bis(5-methoxysalicylidene)-1,2-ethanediamine
Uniqueness
N,N’-Bis(2-furylmethylene)-1,5-naphthalenediamine is unique due to its specific structural features, which allow it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in coordination chemistry and catalysis. Additionally, its potential biological activities set it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.
Propriétés
Formule moléculaire |
C20H14N2O2 |
|---|---|
Poids moléculaire |
314.3g/mol |
Nom IUPAC |
1-(furan-2-yl)-N-[5-(furan-2-ylmethylideneamino)naphthalen-1-yl]methanimine |
InChI |
InChI=1S/C20H14N2O2/c1-7-17-18(19(9-1)21-13-15-5-3-11-23-15)8-2-10-20(17)22-14-16-6-4-12-24-16/h1-14H |
Clé InChI |
PRXNXMIGZLMOBX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2N=CC3=CC=CO3)C(=C1)N=CC4=CC=CO4 |
SMILES canonique |
C1=CC2=C(C=CC=C2N=CC3=CC=CO3)C(=C1)N=CC4=CC=CO4 |
Solubilité |
46.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-dibenzo[b,d]furan-2-yl-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B412215.png)
![2'-methyl-5-nitro-2,5'-bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B412217.png)
![2-chloro-5-({4-chloro-3-[(diethylamino)sulfonyl]phenyl}sulfonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B412218.png)
![4-{[8-(4-Aminophenoxy)dibenzo[b,d]thien-2-yl]oxy}phenylamine](/img/structure/B412219.png)
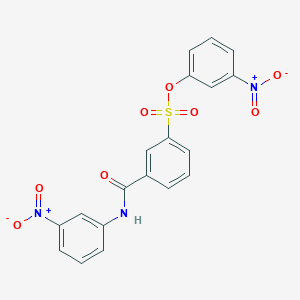
![2-Acetyl-4-[(2,4-dichlorobenzoyl)oxy]phenyl 2,4-dichlorobenzoate](/img/structure/B412222.png)
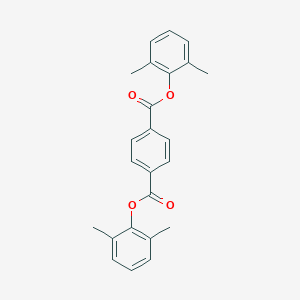
![3-[(4-bromophenyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B412224.png)
![2,5,6-trimethyl-3-[(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B412229.png)

